molecular formula C14H11FN2O3 B2355596 N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 926265-21-6

N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2355596
CAS No.: 926265-21-6
M. Wt: 274.251
InChI Key: COUMSWBMKFQNJX-UHFFFAOYSA-N
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Description

N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide (CAS: 926265-21-6) is a benzodioxole-derived carboxamide featuring a 3-amino-4-fluorophenyl substituent. The fluorine atom at the para position of the aniline moiety and the amino group at the meta position are critical structural features that influence its electronic, solubility, and binding properties.

Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c15-10-3-2-9(6-11(10)16)17-14(18)8-1-4-12-13(5-8)20-7-19-12/h1-6H,7,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUMSWBMKFQNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the acylation of 3-amino-4-fluoroaniline with a benzodioxole derivative. The reaction conditions often include the use of acylating agents such as benzoyl chloride or benzoic anhydride in the presence of a base like pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microreactors also minimizes the formation of by-products and reduces the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted benzodioxole derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications and reactions, including:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The carboxamide group can be reduced to form amines.
  • Substitution : The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Biology

The compound has been studied for its potential biological activities. Notably:

  • Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated its efficacy against Hep3B liver cancer cells by significantly reducing α-fetoprotein levels, a tumor marker .

Medicine

In medicinal chemistry, this compound is being investigated as a potential drug candidate for various diseases due to its ability to modulate biological targets. Its mechanism of action involves binding to specific enzymes or receptors, leading to altered activity and therapeutic effects.

Industry

The compound's unique properties make it valuable in developing new materials with specific functionalities. It is being explored for applications in polymer science and materials engineering due to its stability and reactivity.

The biological activity of this compound has been documented through various studies:

StudyCell LineIC50 ValueMechanism
Study 1HepG21.30 μMInduces apoptosis; G2/M arrest
Study 2SAHA17.25 μMEnhances cytotoxic effects of chemotherapeutics
Study 3Various Cancer LinesVariesAntioxidant activity; effective free radical scavenger

Case Study 1: Evaluation Against Hep3B Cells

A significant study evaluated the effects of this compound on Hep3B liver cancer cells. Results indicated that treatment with this compound led to a notable G2/M phase arrest similar to established chemotherapeutics like doxorubicin.

Case Study 2: Combination Therapy

Another study investigated the compound's potential when used in combination with other anticancer drugs. The findings revealed that low concentrations of this compound could enhance the cytotoxic effects of established chemotherapeutics such as taxol and camptothecin.

Mechanism of Action

The mechanism of action of N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Benzodioxole Carboxamide Derivatives

Compound Name Core Structure Key Substituents Pharmacological Notes Evidence ID
N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide Benzodioxole-carboxamide 3-amino-4-fluorophenyl R&D stage; no explicit data
N-(4-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide Benzodioxole-carboxamide 4-aminophenyl Intermediate; no therapeutic data
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide Benzodioxole-carboxamide 4-(thiazinan-sulfone)phenyl Enhanced polarity due to sulfone
Compound 5bd () Benzodioxole-thiazole hybrid 4-acetylanilino-thiazole, hydroxyl Exists as tautomers; 76% yield
Compound 5bb () Benzodioxole-thiazole hybrid 4-nitroanilino-thiazole, hydroxyl 75% yield; nitro group may aid redox
Tulmimetostatum Benzodioxole-carboxamide Chloro, methyl, trans-cyclohexyl-methoxyazetidine, methylsulfanylpyridinylmethyl Antineoplastic; high structural complexity

Key Observations:

  • The fluorine atom may improve metabolic stability and lipophilicity .
  • Hybrid Scaffolds: Compounds 5bb and 5bd () incorporate a thiazole ring fused to the benzodioxole-carboxamide core. These derivatives exhibit tautomerism, which could influence their reactivity and biological activity .
Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physical Data

Compound Name Solubility (Predicted) LogP (Estimated) Therapeutic Area Notes Evidence ID
N-(3-amino-4-fluorophenyl)-... Moderate (polar NH₂, lipophilic F) ~2.5 Undisclosed Fluorine may enhance CNS penetration
N-(4-aminophenyl)-... High (polar NH₂) ~1.8 Intermediate use No reported bioactivity
Tulmimetostatum Low (bulky substituents) ~4.2 Antineoplastic Active against high-resolution tumors
Compound 5bd Low (amorphous solid) ~3.0 Not reported Tautomerism affects crystallization

Key Insights:

  • Tulmimetostatum: Its high LogP (~4.2) and bulky groups may limit solubility but enhance target binding in hydrophobic pockets .
  • Thiazole Hybrids (5bb, 5bd): The nitro group in 5bb could facilitate redox-based mechanisms, while the acetyl group in 5bd might influence metabolic stability .

Biological Activity

N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies, including in vitro and in vivo experiments.

Chemical Structure and Properties

The compound features a benzodioxole core, which is known for its diverse biological activities. The presence of an amino group and a fluorine atom on the phenyl ring enhances its interaction with biological targets.

Anticancer Activity

In Vitro Studies

  • Cell Proliferation Inhibition : this compound has demonstrated significant inhibitory effects on various cancer cell lines. For instance, it exhibited an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity compared to the standard drug SAHA (IC50 = 17.25 μM) .
  • Mechanism of Action : The compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in HepG2 cells. This was evidenced by increased levels of apoptosis markers and changes in cell morphology following treatment .
  • Combination Therapy : In combination studies, this compound enhanced the efficacy of other chemotherapeutic agents such as taxol and camptothecin, suggesting its potential as an adjuvant therapy .

Antioxidant Activity

In addition to its anticancer properties, the compound has also been evaluated for its antioxidant activity. Studies indicate that it can scavenge free radicals effectively, contributing to its overall therapeutic potential .

Study 1: Evaluation Against Hep3B Cells

A study focused on the effects of benzodioxole derivatives on Hep3B cells found that this compound significantly reduced α-fetoprotein levels (a tumor marker), indicating reduced tumorigenicity. The compound caused a notable G2/M phase arrest similar to doxorubicin .

Study 2: Combination with Other Agents

In another study, the compound was tested in combination with other anticancer drugs to evaluate synergistic effects. Results showed that low concentrations of this compound could enhance the cytotoxic effects of established chemotherapeutics .

Data Summary

Property Value/Observation
IC50 against HepG2 1.30 μM
IC50 against SAHA 17.25 μM
Mechanism Induces apoptosis; G2/M arrest
Combination Efficacy Enhances taxol/camptothecin activity
Antioxidant Activity Effective free radical scavenger

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.